金盏花酸

描述

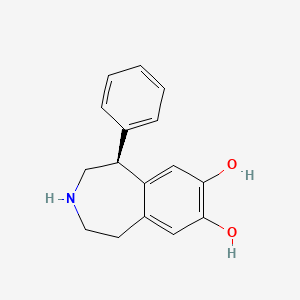

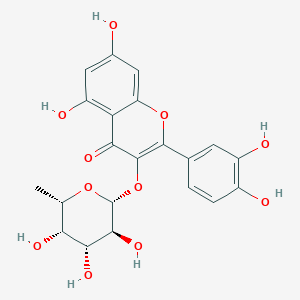

Calendic acid, also known as α-Calendic acid, is an unsaturated fatty acid obtained from the pot marigold (genus Calendula). It is chemically similar to the conjugated linoleic acids . Laboratory work suggests it may have similar health benefits .

Synthesis Analysis

Calendic acid is an omega-6 fatty acid . It is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans,trans-conjugated double bond system . A multi-step reaction with 8 steps is also described for its synthesis .Molecular Structure Analysis

Calendic acid has a molecular formula of C18H30O2 and a molar mass of 278.43 g/mol . It is synthesized in Calendula officinalis from linoleate by converting the cis-double bond in position 9 to a trans,trans-conjugated double bond system (8t,10t) .Chemical Reactions Analysis

Calendic acid isomers, mainly present in fruit organs, were discriminated by α-linolenic acid by means of UV-DAD spectra . Due to the occurrence of three conjugated double bonds, their characteristic λ max at 262, 270, and 282 nm were observed .Physical And Chemical Properties Analysis

Calendic acid has a chemical formula of C18H30O2 and a molar mass of 278.436 g/mol . It is an unsaturated fatty acid and is chemically similar to the conjugated linoleic acids .科学研究应用

Therapeutic Potential in Traditional Medicine

Calendic acid, found in Calendula officinalis , has been recognized for its therapeutic potential in traditional medicine. It is part of a plant family that has been used for millennia, offering a range of biological effects such as anti-inflammatory, anti-cancer, antihelminthic, antidiabetes, wound healing, hepatoprotective, and antioxidant activities . This makes it a valuable compound for further exploration in modern pharmacology.

Anti-Inflammatory Applications

The anti-inflammatory activity of Calendic acid is significant, especially in the context of skin care and cosmetic formulations. It has been demonstrated to inhibit nitric oxide production, a pro-inflammatory radical, which is highly released by innate immune cells in inflammatory-related pathologies . This property is particularly useful in developing soothing cosmetics, such as after-sun, sensitive skin, and eye contour products.

Nutritional Enhancement

In animal nutrition, Calendic acid has shown promise in reducing feed intake and improving feed utilization when added to feedstuff. This was evidenced by comparative experiments using corn oil, where the inclusion of calendula oil, rich in Calendic acid, led to better feed efficiency .

Cosmetic Industry Applications

Calendic acid is utilized in the cosmetic industry due to its skin rejuvenating, healing, anti-inflammatory, soothing, and skin softening properties. It supports the use of Calendula officinalis flower in various skin care products, enhancing the overall health and appearance of the skin .

Antioxidant Properties

The phenolic acids in Calendic acid, such as caffeic acid and vanillic acid, have proven scavenging activity due to their hydrogen-donating tendency. This makes Calendic acid useful in the treatment of oxidative disorders, providing a natural alternative to synthetic antioxidants .

作用机制

Target of Action

Calendic acid, a major fatty acid found in Calendula officinalis, has a predominant cytotoxic action . Its primary target is the gene lcf1, which is involved in the encoding of long-chain fatty acyl-CoA synthetase . This gene plays a crucial role in lipid metabolism and energy production.

Mode of Action

The mechanism of action of calendic acid involves lipid peroxidation and downregulation of the lcf1 gene . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. The downregulation of the lcf1 gene reduces the production of long-chain fatty acyl-CoA synthetase, thereby altering lipid metabolism.

Biochemical Pathways

Calendic acid is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This biochemical pathway is unique and contributes to the distinctive properties of calendic acid.

Pharmacokinetics

It’s known that calendic acid is an omega-6 fatty acid , which suggests that it may follow similar metabolic pathways as other omega-6 fatty acids

Result of Action

Calendic acid has been shown to reduce feed intake and improve feed utilization in mice when calendula oil is added to the feedstuff . This suggests that calendic acid may have potential applications in weight management or metabolic health. Additionally, laboratory work suggests that calendic acid may have similar in vitro bioactivities to the conjugated linoleic acids .

Action Environment

The action of calendic acid can be influenced by various environmental factors. For instance, the synthesis of calendic acid in Calendula officinalis may be affected by growing conditions . Furthermore, the bioactivity of calendic acid may be influenced by the composition of the diet, as demonstrated by the effects observed when calendula oil is added to mouse feed . .

属性

IUPAC Name |

(8E,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KBPWROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897455 | |

| Record name | Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5204-87-5, 28872-28-8 | |

| Record name | Calendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calendic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calendic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 40.5 °C | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

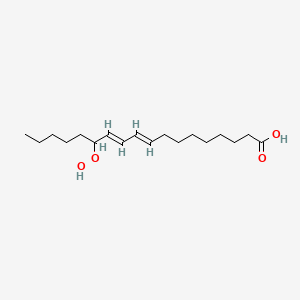

![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)